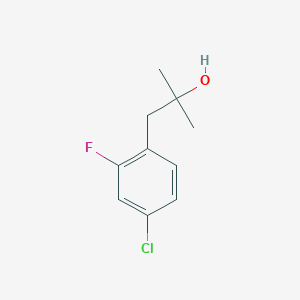

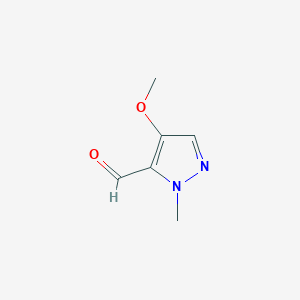

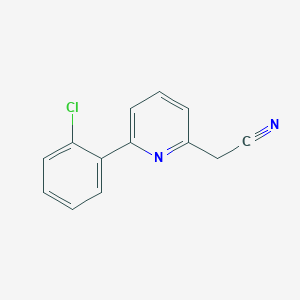

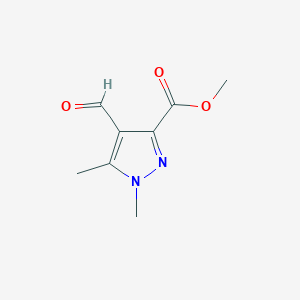

![molecular formula C8H14N4 B1435034 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2091582-15-7](/img/structure/B1435034.png)

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

説明

The compound “2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a derivative of the heterocyclic compound pyrazolo[1,5-a]pyrazin-4(5H)-one . It is related to the class of compounds known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .科学的研究の応用

Prodrug Potential

This compound has been explored for its potential use as a prodrug for the acyclic beta-amidomethyl-vinyl sulfone warhead, as demonstrated by GSH capture experiments .

Negative Allosteric Modulators (NAMs)

There is mention of derivatives of this compound being related to negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), which could have implications in neurological research .

Antimicrobial and Anticancer Activity

Pyrazole derivatives are known for their broad biological activity, including significant antimicrobial and anticancer activities. Research has shown that these compounds exhibit these activities, which could be relevant for medical research.

Photophysical Properties

Derivatives of pyrazolo[1,5-a]pyrimidine have attracted attention in material science due to their significant photophysical properties, which could be relevant for developing new materials with specific light-absorbing or emitting qualities .

作用機序

Target of Action

Similar compounds have been reported to act as negative allosteric modulators (nams) of the metabotropic glutamate receptor subtype 2 (mglur2) .

Mode of Action

It’s suggested that similar compounds might interact with their targets through a formal aza-michael conjugate addition .

Biochemical Pathways

Related compounds have been found to influence various pathways, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors glun2a and mglur5 modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .

Pharmacokinetics

The compound is predicted to have a low logp value of -156, suggesting it may be hydrophilic . This could potentially impact its absorption and distribution within the body.

Result of Action

It’s suggested that similar compounds can activate receptors to engage intracellular signaling partners, leading to cellular events .

Action Environment

It’s noted that similar compounds can undergo carbonylation in a meoh solution in an autoclave at elevated pressure and temperature in the presence of catalytic amounts of pd (dppf)cl 2 and more than double excess of et3n .

特性

IUPAC Name |

2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,2,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDRHKOTBYPBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

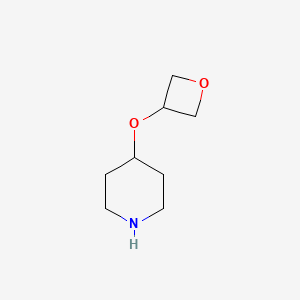

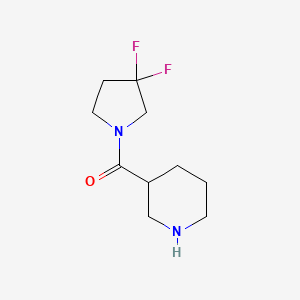

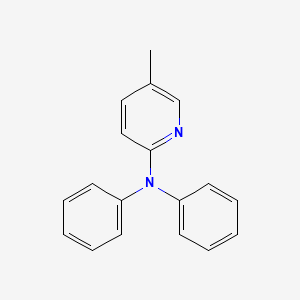

![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)